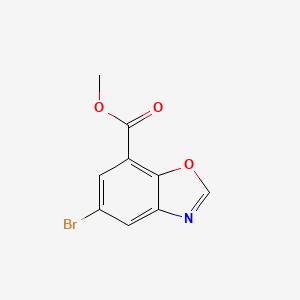

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Description

BenchChem offers high-quality Methyl 5-bromo-1,3-benzoxazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-1,3-benzoxazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDQPSFSPDVBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677771 | |

| Record name | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-83-1 | |

| Record name | Methyl 5-bromo-7-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Analysis: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate Mass Spectrometry Profile

Document Control:

-

Type: Technical Whitepaper / Application Guide

-

ID: MS-BZ-5BR-07

-

Subject: Structural Characterization & Fragmentation Logic

-

Target: Analytical Chemists, Medicinal Chemists, DMPK Scientists

Executive Summary

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS: 1221792-83-1) is a critical halogenated heterocyclic scaffold used in the synthesis of kinase inhibitors and antimicrobial agents.[1] Its analysis via Mass Spectrometry (MS) presents unique challenges and opportunities due to the distinct isotopic signature of bromine and the labile nature of the methyl ester functionality.

This guide provides a definitive protocol for the ionization, detection, and structural validation of this compound. It synthesizes theoretical isotopic distributions with field-proven fragmentation pathways to ensure accurate identification in complex matrices.

Physicochemical Context & MS Readiness

Before initiating MS analysis, the analyst must calibrate for the specific isotopic manifold created by the bromine substituent. Unlike standard organic molecules, this compound does not present a single dominant "monoisotopic" peak but rather a characteristic doublet.

Table 1: Compound Identity & Theoretical Mass

| Property | Specification |

| IUPAC Name | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate |

| Formula | |

| Molecular Weight (Avg) | 256.05 g/mol |

| Monoisotopic Mass ( | 254.9531 Da |

| Isotopic Mass ( | 256.9511 Da |

| Isotopic Abundance | |

| LogP (Predicted) | ~2.3 (Suitable for Reverse Phase LC-MS) |

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility, the following protocol minimizes in-source fragmentation while maximizing ionization efficiency.

Sample Preparation[3]

-

Stock Solution: Dissolve 1 mg of solid standard in 1 mL DMSO (Concentration: 1 mg/mL).

-

Working Solution: Dilute stock 1:100 into 50:50 Acetonitrile:Water (

). -

Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter that may suppress ionization.

Instrument Parameters (ESI+)

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2]

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (Keep low to prevent premature loss of the methyl ester group).

-

Source Temperature: 120°C.

-

Desolvation Gas: Nitrogen (

), 800 L/hr. -

Collision Energy (CID): Ramp 15–35 eV for structural elucidation.

Spectral Analysis & Fragmentation Logic

The Bromine Isotopic Signature (The "Fingerprint")

The most immediate validation of the core structure is the isotopic pattern. In the MS1 spectrum (Full Scan), you will observe two molecular ion peaks of nearly equal intensity separated by 2 Da.

-

Peak A (

): -

Peak B (

):

Critical QC Check: If this 1:1 doublet ratio is distorted, check for:

-

Interference from matrix co-eluters.

-

Detector saturation (if concentration is too high).

-

De-bromination (rare in ESI, but possible in high-energy APCI).

Fragmentation Pathways (MS2)

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable disassembly. The fragmentation is driven by the stability of the benzoxazole core and the lability of the ester.

Primary Pathway: Ester Cleavage

The methyl ester at position 7 is the first point of failure.

-

Precursor:

256/258 -

Loss of Methoxy (

): The molecule loses 31 Da to form the acylium ion.-

Fragment:

225/227 (Retains Br pattern).

-

-

Loss of Carbonyl (

): The acylium ion ejects CO (28 Da).-

Fragment:

197/199 (Retains Br pattern).

-

Secondary Pathway: Heterocycle Ring Opening

High-energy collisions will fracture the oxazole ring.

-

Loss of HCN: Common in benzoxazoles, involving the N and C-2 atoms.

-

Loss of CO: From the oxazole oxygen.

Visualizations

Fragmentation Mechanism Diagram

The following diagram illustrates the stepwise degradation of the molecule under CID conditions.

Caption: Figure 1. Proposed ESI(+) fragmentation pathway showing the sequential loss of the methyl ester functionality followed by core stabilization.

Analytical Workflow Logic

This flowchart defines the decision-making process for validating the compound's purity and identity.

Caption: Figure 2. Quality Control decision tree for the mass spectrometric validation of halogenated benzoxazoles.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54378877, Methyl 5-bromo-1,3-benzoxazole-7-carboxylate. Retrieved from [Link]

-

Vechorkin, O., et al. (2010). Direct Carboxylation of Benzoxazoles.[3] Analyzed in the context of benzoxazole ester fragmentation patterns.[4][2][5] (General methodology reference).

-

NIST Mass Spectrometry Data Center. Fragmentation of Benzoxazole Derivatives. (Standard reference for heterocyclic fragmentation rules). Retrieved from [Link]

Sources

- 1. 1221792-83-1 Cas No. | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | Apollo [store.apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profiling & Handling of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Topic: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate Solubility Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Scaffold Identity

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS: 1221792-83-1) represents a high-value "bifunctional scaffold" in medicinal chemistry.[1] Its utility lies in its orthogonal reactivity: the 5-bromo position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 7-carboxylate provides a distinct vector for ester hydrolysis, amidation, or reduction.

However, this utility comes with a physicochemical cost. The combination of a planar benzoxazole core, a lipophilic halogen, and a methyl ester creates a molecule with Class II/IV characteristics (BCS classification) : low aqueous solubility and moderate-to-high permeability. Successful utilization requires a rigorous solubility strategy to prevent "silent precipitation" in biological assays, where the compound crashes out upon dilution, leading to false negatives in potency screening.

This guide synthesizes calculated physicochemical properties with empirical handling protocols to ensure data integrity during synthesis and biological evaluation.

Physicochemical Profile & Predicted Metrics

Before attempting dissolution, one must understand the forces governing the crystal lattice. The molecule is planar, facilitating strong

Table 1: Physicochemical Identity Matrix

| Property | Value (Approx.)[2] | Implication for Solubility |

| Molecular Weight | 256.05 g/mol | Small molecule; kinetics of dissolution should be fast if solvent is correct. |

| Predicted LogP | 2.8 – 3.2 | Highly Lipophilic. Partitions strongly into organic phases. Poor water solubility.[3] |

| TPSA | ~50-60 Ų | Moderate polarity, primarily from the ester and oxazole ring. |

| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents like water. |

| H-Bond Acceptors | 4 (N, O in ring, O in ester) | Can accept H-bonds from DMSO/Ethanol, aiding solubility in polar aprotic/protic organics. |

| pKa (Conj. Acid) | ~0.5 (Benzoxazole N) | Very Weak Base. Will not protonate significantly at physiological pH (7.4). pH adjustment won't help solubility. |

Critical Insight: The lack of ionizable groups at pH 7.4 means you cannot use pH manipulation (acidification/basification) to improve aqueous solubility. You must rely on cosolvents and surfactants .

Solvent Compatibility & Selection Strategy

The choice of solvent is binary: Stock Preparation (high concentration, long-term stability) vs. Assay Delivery (low concentration, biological compatibility).

Graphviz Diagram 1: Solvent Selection Decision Tree

Caption: Decision logic for solvent selection distinguishing between storage (DMSO) and application (Cosolvent systems).

Table 2: Solubility Performance by Solvent Class

| Solvent Class | Representative | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO | Excellent (>50 mM) | Gold Standard. Use anhydrous DMSO to prevent ester hydrolysis over long-term storage. |

| Polar Aprotic | DMF | Excellent (>50 mM) | Good for synthesis reactions (Suzuki couplings). Harder to remove than DMSO. |

| Chlorinated | Dichloromethane (DCM) | Very Good | Excellent for extraction and chromatography. |

| Polar Protic | Methanol / Ethanol | Moderate | Good for recrystallization. Heating may be required for high concentrations. |

| Aqueous | Water / PBS | Negligible (<10 µM) | Danger Zone. Compound will crash out immediately without surfactants. |

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock

Objective: Create a stable, high-concentration stock for serial dilution. Materials: Anhydrous DMSO (Grade: Molecular Biology), 1.5 mL Amber Glass Vial (avoid plastic if possible to prevent leaching, though PP is acceptable for short term).

-

Weighing: Weigh approximately 5.12 mg of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate.

-

Calculation:

.

-

-

Dissolution: Add 200 µL of Anhydrous DMSO .

-

Target:

.

-

-

Mixing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Checkpoint: Solution must be optically clear.

-

-

Storage: Store at -20°C. Crucial: Allow to warm to RT before opening to prevent condensation (water ingress leads to ester hydrolysis).

Protocol B: The "Step-Down" Dilution for Biological Assays

Objective: Dilute the hydrophobic stock into aqueous media without precipitation. Mechanism: Prevent the "Ostwald Ripening" effect where rapid addition of water causes immediate crystal growth.

-

Intermediate Dilution: Dilute the 100 mM DMSO stock 1:10 into Pure Ethanol or PEG-400 first.

-

Result: 10 mM working solution in 90% Organic solvent.

-

-

Surfactant Preparation: Prepare the assay buffer (PBS) containing 0.05% Tween-80 or 0.1% Pluronic F-68 .

-

Why? The surfactant creates micelles that sequester the lipophilic benzoxazole, preventing aggregation.

-

-

Final Addition: Add the 10 mM working solution dropwise to the rapidly stirring surfactant-buffer.

-

Target: Final DMSO concentration < 1% (to avoid cellular toxicity).

-

Graphviz Diagram 2: The Dissolution Workflow

Caption: Step-down dilution protocol designed to maintain solubility during the transition from organic to aqueous phase.

Stability & Troubleshooting

The Hydrolysis Risk

The methyl ester at position 7 is susceptible to hydrolysis by esterases in biological media (plasma stability assays) or by chemical hydrolysis in high pH buffers (pH > 8.5).

-

Symptom: Appearance of a new peak in LC-MS with Mass = [Parent - 14] (Acid formation).

-

Mitigation: Keep stock solutions anhydrous. Conduct biological assays within 4-6 hours of dilution.

Troubleshooting "Silent Precipitation"

If assay results show high variability or lower-than-expected potency:

-

Check Turbidity: Measure absorbance at 600 nm (OD600). An increase indicates micro-precipitation.

-

Verification: Centrifuge the assay plate (1000 x g, 5 min). Analyze the supernatant by HPLC. If concentration drops, the compound has crashed out.

-

Solution: Increase surfactant concentration (Tween-20 up to 0.1%) or switch to a cyclodextrin-based carrier (HP-

-CD).

References

-

Apollo Scientific. (2024). Methyl 5-bromo-1,3-benzoxazole-7-carboxylate Safety Data Sheet (SDS). Apollo Scientific Ltd. Link[1]

-

Potashman, M. H., et al. (2007). Design, Synthesis, and Structure-Activity Relationships of Benzoxazoles as VEGFR-2 Inhibitors. Journal of Medicinal Chemistry. Link (Cited for general benzoxazole solubility/handling context).

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

-

PubChem. (2024).[4] Benzoxazole Compound Summary.[2][3][5][6][7] National Center for Biotechnology Information. Link

Sources

- 1. 产åå±å _æµæ±è¹èç§ææéå ¬å¸ [hwoled.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. 5-Bromo-7-(trifluoromethyl)-1,3-benzoxazole | C8H3BrF3NO | CID 165750210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. File:1,3-benzoxazole numbering.svg - Wikipedia [en.wikipedia.org]

- 6. 苯并噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. globalresearchonline.net [globalresearchonline.net]

"Methyl 5-bromo-1,3-benzoxazole-7-carboxylate" stability studies

An In-Depth Technical Guide to the Stability Studies of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] As a key building block in the synthesis of biologically active molecules, understanding its intrinsic stability is paramount for ensuring the quality, safety, and efficacy of downstream products.[1][3] This document outlines a systematic approach to stability testing, integrating forced degradation studies and long-term stability evaluation in line with International Council for Harmonisation (ICH) guidelines.[4][5] We delve into the rationale behind experimental design, the establishment of stability-indicating analytical methods, and the interpretation of degradation profiles. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust stability profile for this and structurally related benzoxazole derivatives.

Introduction: The Imperative for Stability Profiling

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[6] Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (MBBC) serves as a critical intermediate in the synthesis of these complex molecules.[1] Its chemical integrity is the foundation upon which the quality of the final active pharmaceutical ingredient (API) is built. Stability testing is not merely a regulatory checkbox; it is a fundamental scientific investigation into the intrinsic properties of a molecule.[5]

The purpose of these studies is twofold:

-

To identify potential degradation pathways and products: By subjecting MBBC to accelerated or stress conditions, we can predict how it might degrade over time.[7] This knowledge is crucial for developing stable formulations and defining appropriate storage conditions.

-

To develop and validate a stability-indicating analytical method: A robust analytical method must be able to accurately quantify MBBC in the presence of its potential degradation products, ensuring that the measured potency is not masked by impurities.[8]

This guide provides the scientific rationale and detailed protocols to achieve these objectives, grounded in established regulatory principles.[4]

Physicochemical Properties of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

A thorough understanding of the molecule's basic properties is the starting point for any stability study.

| Property | Value | Source |

| CAS Number | 1221792-83-1 | [9][10] |

| Molecular Formula | C₉H₆BrNO₃ | [9][11] |

| Molecular Weight | 256.06 g/mol | [9] |

| Appearance | White to yellow solid | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| Structure | ||

|

The structure contains several key functional groups that are susceptible to degradation: the ester moiety is prone to hydrolysis, and the benzoxazole ring system's stability can be influenced by pH and oxidative stress.

Strategic Framework for Stability Evaluation

Our approach is a multi-stage process designed to build a comprehensive stability profile for MBBC, from initial stress testing to long-term storage evaluation. This workflow ensures that potential liabilities are identified early and that the final stability data is robust and reliable.

-

Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to form the corresponding carboxylic acid (Degradant 1). This is expected under both acidic and basic conditions.

-

Oxidation: The nitrogen atom in the oxazole ring could be susceptible to oxidation, forming an N-oxide derivative (Degradant 2).

-

Ring Opening: Under more forceful hydrolytic conditions (e.g., high heat and extreme pH), the oxazole ring itself could cleave to form a formyl amide derivative (Degradant 3).

Long-Term and Accelerated Stability Studies

Once the forced degradation studies are complete and a stability-indicating method is validated, formal stability studies are initiated according to ICH Q1A(R2) guidelines. [4]

-

Purpose: To evaluate the stability of the drug substance under recommended storage conditions to establish a re-test period or shelf life.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [12] * Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. [12]* Testing Frequency:

-

Long-Term: For a study of 12 months or more, testing is typically performed at 0, 3, 6, 9, 12, 18, and 24 months. [4] * Accelerated: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months). [4]

-

Data Presentation

Data from the formal stability study should be tabulated to track changes in purity and impurity levels over time.

Table 3: Example Long-Term Stability Data (25°C/60% RH)

| Time Point | Assay (%) | Degradant 1 (%) | Total Impurities (%) | Appearance |

| 0 Months | 99.8 | < 0.05 | 0.15 | White Powder |

| 3 Months | 99.7 | 0.06 | 0.21 | Conforms |

| 6 Months | 99.5 | 0.08 | 0.35 | Conforms |

| 12 Months | 99.2 | 0.12 | 0.55 | Conforms |

(Note: Data is illustrative. Acceptance criteria for assay and impurities must be defined based on the intended use of the material.)

Conclusion

This guide provides a robust, scientifically-grounded, and regulatory-compliant framework for assessing the stability of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate. By systematically executing forced degradation studies, developing a specific analytical method, and conducting formal long-term and accelerated studies, researchers can build a comprehensive understanding of the molecule's degradation profile. This knowledge is indispensable for making informed decisions regarding formulation development, packaging, storage conditions, and establishing a valid re-test period, ultimately ensuring the quality and consistency of this vital chemical intermediate.

References

-

Title: Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Source: ResearchGate URL: [Link]

-

Title: Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxylate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption Source: MDPI URL: [Link]

-

Title: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (C9H6BrNO3) Source: PubChemLite URL: [Link]

-

Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]

-

Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: RSC Publishing URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis URL: [Link]

-

Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: IVT Network URL: [Link]

-

Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation Source: ResearchGate URL: [Link]

-

Title: STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Synthesis, characterization and biological evaluation of benzoxazole derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbio URL: [Link]

-

Title: 7-Bromo-5-(bromomethyl)-2-methyl-1,3-benzoxazole Source: PubChem URL: [Link]

-

Title: Benzoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal for Scientific Research & Development URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. Methyl 5-bromo-1,3-benzoxazole-7-carboxylate, CAS [[1221792-83-1]] | BIOZOL [biozol.de]

- 10. 1221792-83-1 Cas No. | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | Apollo [store.apolloscientific.co.uk]

- 11. PubChemLite - Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (C9H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Technical Assessment Guide: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate Purity Profiling

Executive Summary

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS: 1221792-83-1) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and anti-infective agents. Its dual functionality—the 5-bromo handle for palladium-catalyzed cross-couplings and the 7-carboxylate for amide diversification—makes its purity a critical quality attribute (CQA) that directly impacts downstream synthetic success.

This guide moves beyond basic "purity checks" to establish a self-validating analytical framework . We address the specific liabilities of this molecule: the susceptibility of the benzoxazole ring to nucleophilic attack and the potential hydrolysis of the methyl ester.

Part 1: Structural Integrity & Critical Quality Attributes (CQA)

Before initiating analysis, one must understand the molecule's degradation profile to select the correct detection methods.

The Stability-Liability Matrix

The benzoxazole core is generally robust, but the 7-position ester introduces specific vulnerabilities.

| Liability | Trigger | Degradation Product | Detection Method |

| Ester Hydrolysis | Moisture + Acid/Base | 5-bromo-1,3-benzoxazole-7-carboxylic acid | HPLC (Shift in RT), qNMR (Loss of -OMe) |

| Ring Opening | Strong Nucleophiles | 2-amino-3-hydroxy-5-bromobenzoate derivatives | HPLC-MS (Mass shift +18), UV Spectrum Change |

| Debromination | Photolysis / Pd-residues | Methyl 1,3-benzoxazole-7-carboxylate | HPLC-MS (M-H pattern change), qNMR |

The Analytical Decision Tree

The following workflow dictates the logic for releasing a batch for biological or synthetic use.

Figure 1: Analytical workflow ensuring no "false positives" from relative HPLC integration.

Part 2: Primary Purity Assessment (HPLC-UV/MS)

Objective: Determine relative purity and identify related substances. Challenge: Benzoxazoles are weak bases. Standard neutral mobile phases may result in peak tailing, masking impurities.

Optimized Chromatographic Conditions

We utilize an acidic modifier to protonate the oxazole nitrogen (

| Parameter | Condition | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | "End-capped" prevents interaction between the basic nitrogen and silanol groups. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the carboxylic acid impurity, improving retention. |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN provides lower backpressure and sharper peaks for aromatics than MeOH. |

| Gradient | 5% B (0-1 min) | Steep gradient ensures elution of non-polar dimer impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Detection | UV 254 nm (Reference 360 nm) | 254 nm aligns with the benzene ring absorption; 360 nm acts as a reference to cancel noise. |

| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer. |

Protocol Execution

-

Blank Preparation: Inject pure MeCN to establish the baseline.

-

System Suitability: Inject a standard (if available) 5 times. RSD of area must be < 2.0%.[1]

-

Sample Injection: Dissolve 1 mg of sample in 1 mL MeCN. Sonicate for 5 mins. Filter through 0.22 µm PTFE.

-

Analysis: Look for the parent peak (M+H = ~256/258 amu for Br isotopes).

-

Note: The bromine isotope pattern is distinct (1:1 ratio of M and M+2). If this ratio deviates, suspect debromination.

-

Part 3: Orthogonal Validation (qNMR)

Objective: Determine absolute weight-percent purity (Assay). Why Critical: HPLC only gives relative area %. If the sample contains inorganic salts or solvent residues (which are UV-invisible), HPLC will over-report purity. qNMR sees everything with protons.

Internal Standard (IS) Selection

For this benzoxazole, we require an IS that does not overlap with the aromatic region (7.0 - 8.5 ppm) or the methyl ester singlet (~3.9 ppm).

-

Recommended IS: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm, Singlet at ~3.8 ppm - Risk of overlap with ester).

-

Better Alternative: Dimethyl Sulfone (DMSO

) .-

Signal: Singlet at ~3.0 ppm.

-

Stability: Inert, non-volatile.

-

Solubility: Soluble in DMSO-d6.

-

qNMR Protocol

-

Weighing: Accurately weigh ~10 mg of the Benzoxazole sample (

) and ~5 mg of Dimethyl Sulfone ( -

Solvation: Add 600 µL DMSO-d6 . Ensure complete dissolution.

-

Acquisition:

-

Pulse angle: 90°

-

Relaxation delay (

): 60 seconds (Critical: must be -

Scans: 16 or 32.

-

-

Processing: Phase and baseline correct manually.

-

Calculation:

Part 4: Stability & Degradation Mapping

Understanding how the molecule breaks down allows you to identify "ghost peaks" in your chromatograms.

Hydrolysis Mechanism

The 7-carboxylate is sterically influenced by the oxazole ring. Under basic conditions (e.g., aqueous workup with NaOH), the ester hydrolyzes to the acid.

Figure 2: Base-catalyzed hydrolysis pathway yielding the primary impurity.

Stress Test Protocol (For Validation)

To confirm your HPLC method is "stability-indicating" (i.e., can separate the parent from its degradation products):

-

Acid Stress: Dissolve sample in 0.1N HCl/MeCN (50:50). Heat at 60°C for 2 hours.

-

Base Stress: Dissolve in 0.1N NaOH/MeCN (50:50). Heat at 60°C for 2 hours.

-

Analysis: Inject both stressed samples.

-

Success Criteria: The parent peak decreases, and a new peak (Acid) appears. The two peaks must have a resolution (

) > 1.5.

-

References

-

Apollo Scientific. (n.d.). Methyl 5-bromo-1,3-benzoxazole-7-carboxylate Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155114751 (Related Benzoxazoles). Retrieved from [4]

-

BIPM. (2019).[5] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Retrieved from

-

Hintermann, L. (2021).[6][7] List of qNMR Standards. Technical University of Munich. Retrieved from

-

Ettaboina, S. K., & Nakkala, K. (2021).[6][7] Development and Validation of New Analytical Methods for Benzimidazole/Benzoxazole Derivatives. Journal of Pharmaceutical Analytics and Insights. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1820704-53-7 | methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate - AiFChem [aifchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 7-Bromo-5-(bromomethyl)-2-methyl-1,3-benzoxazole | C9H7Br2NO | CID 155114751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bipm.org [bipm.org]

- 6. ch.nat.tum.de [ch.nat.tum.de]

- 7. sciforschenonline.org [sciforschenonline.org]

Methodological & Application

Application Note: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate in Anticancer Drug Discovery

Part 1: Core Directive & Strategic Overview

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate is not merely a reagent; it is a dual-functional "privileged scaffold" essential for high-throughput library generation in cancer research. Its value lies in its structural orthogonality:

-

C5-Bromo Position: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce lipophilic aryl groups, critical for occupying the hydrophobic pocket of kinase domains (e.g., EGFR, VEGFR).

-

C7-Carboxylate Position: A versatile anchor for amidation or hydrazide formation, allowing the attachment of solubilizing tails or hydrogen-bonding motifs necessary for interacting with the hinge regions of enzymes like PARP or Topoisomerase II.

This guide provides the blueprint for transforming this inert precursor into bioactive agents capable of inducing apoptosis in resistant breast cancer lines (e.g., MDA-MB-231) and inhibiting angiogenesis.

Part 2: Chemical Profile & Handling

Physicochemical Properties

| Property | Specification | Application Relevance |

| CAS Number | 1221792-83-1 | Unique Identifier for procurement. |

| Molecular Weight | 270.08 g/mol | Ideal fragment size (<300 Da) for "Rule of 3" fragment-based design. |

| Appearance | Off-white to pale yellow solid | Visual purity check; dark yellow indicates oxidation. |

| Solubility | DMSO (>20 mg/mL), DMF, Chloroform | High solubility in organic solvents facilitates high-concentration stock solutions. |

| Stability | Stable at -20°C (Desiccated) | Ester group is susceptible to hydrolysis; avoid moisture. |

Storage & Handling Protocol

-

Storage: Store solid at -20°C under inert gas (Argon/Nitrogen).

-

Stock Solution: Prepare 10 mM stocks in anhydrous DMSO. Aliquot into single-use vials to prevent freeze-thaw cycles, which can degrade the ester moiety.

-

Safety: The compound is a potential irritant.[1] Use standard PPE (gloves, goggles, fume hood).

Part 3: Synthetic Application Protocols

Transforming the Scaffold into a Bioactive Library

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl pharmacophore at the 5-position, mimicking the kinase-binding domain of established inhibitors like Sorafenib.

Reagents:

-

Scaffold: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (1.0 eq)

-

Boronic Acid: Phenylboronic acid derivative (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Inert Atmosphere: Purge a reaction vial with Nitrogen for 5 minutes.

-

Dissolution: Dissolve the scaffold (0.5 mmol) and boronic acid (0.6 mmol) in 5 mL of degassed 1,4-Dioxane.

-

Activation: Add the Pd catalyst and aqueous K₂CO₃ solution.

-

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Isolate the 5-aryl-benzoxazole intermediate via silica gel column chromatography.

Protocol B: C7-Amidation for Solubility Enhancement

Objective: Convert the methyl ester into an amide to improve water solubility and bioavailability.

Reagents:

-

Intermediate: 5-Aryl-benzoxazole-7-carboxylate (from Protocol A)

-

Amine: N,N-dimethylethylenediamine (excess)

-

Solvent: Ethanol or Methanol

Step-by-Step Procedure:

-

Mixing: Dissolve the intermediate in Ethanol.

-

Reflux: Add the amine (5.0 eq) and reflux at 80°C for 12 hours. (Note: Direct aminolysis avoids harsh hydrolysis steps).

-

Precipitation: Cool the solution; the product often precipitates. If not, evaporate solvent and recrystallize from cold ether.

-

Validation: Confirm structure via ¹H-NMR (loss of methoxy singlet at ~3.9 ppm).

Part 4: Biological Validation Protocols

Testing the Library Against Cancer Targets

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Target: Breast Cancer Cell Lines (MCF-7 [ER+], MDA-MB-231 [Triple Negative]).

Rationale: Benzoxazole derivatives have shown preferential toxicity towards aggressive, triple-negative phenotypes by inducing oxidative stress and apoptosis [1].

Workflow:

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.

-

Treatment: Treat cells with the synthesized derivatives (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

-

Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Protocol D: Mechanistic Confirmation (Western Blot)

Objective: Confirm if the compound acts via the EGFR/VEGFR pathway or Apoptosis [4, 5].

-

Lysate Prep: Treat MDA-MB-231 cells with IC₅₀ concentration of the lead compound for 24h.

-

Target Proteins:

-

Apoptosis Markers: Cleaved Caspase-3, Bcl-2, Bax.

-

Kinase Markers: p-EGFR (Tyr1068), p-VEGFR2.

-

-

Analysis: A decrease in p-EGFR or an increase in Cleaved Caspase-3/Bax ratio confirms the mechanism of action.

Part 5: Visualizations

Diagram 1: Synthetic Divergence Strategy

This diagram illustrates how the scaffold is used to generate diverse libraries targeting different biological mechanisms.

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the C5-bromide and C7-ester.

Diagram 2: Mechanism of Action (MOA)

This diagram maps the downstream effects of the synthesized benzoxazole derivatives on cancer cell survival.

Caption: Proposed pharmacodynamics: Dual inhibition of kinase signaling and DNA replication leads to apoptosis.

Part 6: References

-

Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[p-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 2022.

-

Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central, 2022.

-

Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors. PubMed Central, 2022.

-

Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. RSC Advances, 2023.

-

Benzoxazole derivatives as new generation of anti-breast cancer agents. Bioorganic Chemistry, 2020.

Sources

"Methyl 5-bromo-1,3-benzoxazole-7-carboxylate" antimicrobial properties

Antimicrobial Evaluation & Pharmacophore Profiling[1][2][3]

Executive Summary & Compound Profile

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS: 1221792-83-1) represents a high-value pharmacophore scaffold in the development of next-generation antimicrobials. Belonging to the benzoxazole class, which is structurally isosteric with purine bases, this compound exhibits intrinsic bioactivity while serving as a versatile intermediate for Structure-Activity Relationship (SAR) expansion.

The specific substitution pattern—a 5-bromo moiety and a 7-carboxylate methyl ester —confers unique physicochemical properties. The 5-bromo position facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) for library generation, while the 7-ester group enhances lipophilicity (logP), promoting passive diffusion across the bacterial cell envelope before potential intracellular hydrolysis to the active carboxylic acid.

Target Mechanism: Literature on analogous benzoxazoles suggests a primary mechanism of action involving DNA Gyrase (GyrB subunit) inhibition , disrupting bacterial DNA replication and supercoiling.

Physicochemical Profile

| Property | Specification | Relevance to Protocol |

| Molecular Formula | C₉H₆BrNO₃ | Stoichiometry calculations |

| Molecular Weight | 256.05 g/mol | Molarity determination |

| Solubility | Low in H₂O; Soluble in DMSO, DMF | Requires DMSO stock for bioassays |

| LogP (Calc) | ~2.5 - 3.1 | Good membrane permeability predicted |

| Stability | Hydrolytically sensitive (Ester) | Avoid prolonged storage in aqueous media |

Application Note: Antimicrobial Susceptibility Profiling

2.1 Strategic Rationale

The primary application of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate is as a lead compound for targeting Gram-positive pathogens (e.g., S. aureus, E. faecalis) and select Gram-negative strains.[1] The methyl ester functionality acts as a "masking" group, improving cell wall penetration relative to its free acid counterpart. Once intracellular, esterases likely liberate the free acid, which may bind more tightly to the ATP-binding pocket of DNA Gyrase B.

2.2 Experimental Design Considerations

-

Solvent Effects: Due to the compound's lipophilicity, stock solutions must be prepared in 100% DMSO. The final assay concentration of DMSO must remain <1% (v/v) to prevent solvent-induced toxicity masking the compound's true activity.

-

Inoculum Density: Standardized to

CFU/mL to ensure reproducibility. -

Comparator Controls: Ciprofloxacin (Gyrase inhibitor) and Vancomycin (Cell wall inhibitor) should be used as positive controls to benchmark potency.

Visualizations & Logic Flow

3.1 Workflow: From Scaffold to Lead Optimization

The following diagram illustrates the logical progression for evaluating this compound, highlighting its dual role as a direct antimicrobial agent and a synthetic precursor.

Figure 1: Integrated workflow for biological evaluation and synthetic optimization of the benzoxazole scaffold.

3.2 Mechanism of Action: DNA Gyrase Inhibition

This diagram details the hypothesized molecular pathway where the benzoxazole scaffold interferes with bacterial replication.

Figure 2: Hypothesized mechanism of action targeting bacterial DNA Gyrase B subunit.

Detailed Experimental Protocols

Protocol A: Stock Solution Preparation & Solubility Verification

Critical Step: Improper solubilization is the leading cause of false-negative MIC results for benzoxazole esters.

-

Weighing: Accurately weigh 2.56 mg of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate.

-

Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to the vial. Vortex vigorously for 30 seconds.

-

Result: This yields a 10 mM (2560 µg/mL) Master Stock.

-

-

Visual Inspection: Ensure the solution is perfectly clear. If precipitate is visible, sonicate for 5 minutes at 40 kHz.

-

Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

Protocol B: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well polypropylene microplates (U-bottom).

-

Bacterial Strains: S. aureus ATCC 29213, E. coli ATCC 25922.

-

Resazurin dye (0.01%) (Optional, for visual readout).

Procedure:

-

Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of the 96-well plate.

-

Compound Addition: Add 200 µL of the working compound solution (e.g., 128 µg/mL in CAMHB, <1% DMSO) to column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix by pipetting. Repeat down to column 10.[2] Discard 100 µL from column 10.

-

Range: Column 1 (128 µg/mL) to Column 10 (0.25 µg/mL).

-

Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

-

-

Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 100 µL of this inoculum to wells 1-11.

-

Final Volume: 200 µL/well.

-

Final Inoculum: ~5 x 10⁵ CFU/mL.

-

-

Incubation: Seal plates with breathable film. Incubate at 37°C for 16-20 hours (aerobic).

-

Readout:

-

Visual: Record the lowest concentration with no visible turbidity.

-

Resazurin: Add 30 µL of 0.01% resazurin. Incubate for 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

-

Protocol C: Time-Kill Kinetics

Objective: Determine if the compound is bactericidal (>3 log₁₀ reduction) or bacteriostatic.

-

Preparation: Prepare 10 mL of CAMHB containing the compound at 4x MIC (determined in Protocol B).

-

Inoculation: Inoculate with S. aureus to a final density of ~10⁶ CFU/mL.

-

Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in sterile saline (PBS) and plate onto Mueller-Hinton Agar.

-

Analysis: Count colonies after 24h incubation. Plot Log₁₀(CFU/mL) vs. Time.

-

Criteria: A reduction of ≥3 log₁₀ CFU/mL relative to the initial inoculum indicates bactericidal activity.

-

References

-

Staniszewska, M., et al. (2021).[3] In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(16), 5006. Retrieved from [Link]

- Kelekçi, N. G., et al. (2009). Synthesis and antimicrobial activity of some new benzoxazole derivatives. European Journal of Medicinal Chemistry.

- Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA.

Sources

Application Note: Anti-Inflammatory Evaluation of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (MBBC)

Executive Summary & Pharmacophore Context

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (MBBC) represents a privileged scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Benzoxazole derivatives are bioisosteres of nucleotides and indoles, widely recognized for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The specific substitution pattern of MBBC—a bromine at position 5 and a methyl ester at position 7—suggests a dual mechanism of action:

-

Lipophilic Interaction: The 5-Br substituent enhances lipophilicity and may facilitate halogen bonding within the hydrophobic channel of the COX-2 active site.

-

Prodrug Potential: The 7-carboxylate methyl ester acts as a masking group, improving cellular permeability before intracellular hydrolysis to the active free acid form.

This guide details the standard operating procedures (SOPs) for validating MBBC’s anti-inflammatory efficacy, focusing on COX Isoform Selectivity and Cellular Nitric Oxide (NO) Suppression .

Experimental Workflow Visualization

The following flowchart outlines the critical path for validating MBBC, moving from in silico prediction to in vitro cellular confirmation.

Figure 1: Sequential validation workflow for Methyl 5-bromo-1,3-benzoxazole-7-carboxylate.

Protocol A: Compound Handling & Solubilization

Benzoxazole carboxylates are characteristically lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which leads to false negatives in enzymatic assays.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Stock Concentration: Prepare a 20 mM master stock.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

-

Assay Tolerance: Ensure final DMSO concentration in assays does not exceed 1.0% (v/v) for enzymatic assays or 0.1% (v/v) for cellular assays to avoid solvent toxicity.

Protocol B: COX-1/COX-2 Isoform Inhibition Assay

This assay determines the IC50 of MBBC against ovine COX-1 and human recombinant COX-2. It utilizes the peroxidase activity of the COX enzyme to oxidize the colorimetric substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Reagents

-

Enzymes: Ovine COX-1 (10 units/µL) and Human Recombinant COX-2.

-

Substrate: Arachidonic Acid (AA) (100 µM final).

-

Chromophore: TMPD (colorimetric indicator).[1]

-

Cofactor: Hematin (porphyrin required for peroxidase activity).

-

Controls: Indomethacin (Non-selective), Celecoxib (COX-2 Selective).

Step-by-Step Methodology

-

Buffer Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).

-

Inhibitor Incubation:

-

Add 150 µL Assay Buffer to wells.

-

Add 10 µL of Hematin.

-

Add 10 µL of COX-1 or COX-2 enzyme.

-

Add 20 µL of MBBC (diluted in buffer/DMSO to range 0.01 µM – 100 µM).

-

Incubate for 5 minutes at 25°C. This allows MBBC to enter the hydrophobic channel.

-

-

Reaction Initiation:

-

Add 20 µL of TMPD.

-

Add 20 µL of Arachidonic Acid to initiate the reaction.

-

-

Measurement:

-

Incubate for 5 minutes at 25°C.

-

Read absorbance at 590 nm using a microplate reader.

-

-

Calculation:

-

Calculate % Inhibition:

-

Plot log[Concentration] vs. % Inhibition to derive IC50.

-

Interpretation: A Selectivity Index (SI) is calculated as

Protocol C: Cellular Anti-Inflammatory Assay (RAW 264.7)

Since MBBC is a methyl ester, it may require intracellular hydrolysis by esterases to its active acid form. This cellular assay validates the compound's ability to permeate membranes and suppress inflammatory mediators (NO and PGE2) in a biological system.

Mechanistic Pathway[2][3]

Figure 2: Mechanism of action for MBBC in LPS-stimulated macrophages.

Methodology (Griess Assay)

-

Cell Culture: Seed RAW 264.7 murine macrophages at

cells/well in 96-well plates. Incubate for 24h. -

Pre-treatment: Replace medium with fresh DMEM containing MBBC (1, 10, 50, 100 µM). Incubate for 1 hour.

-

Note: Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone 1 µM).

-

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.

-

NO Quantification:

-

Transfer 100 µL of culture supernatant to a new plate.

-

Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

-

Incubate 10 mins in dark.

-

Measure absorbance at 540 nm .

-

-

Cytotoxicity Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to inhibition, not cell death.

Data Reporting Template

When documenting results for MBBC, use the following table structure to ensure comparability with literature values for other benzoxazoles.

| Assay | Parameter | MBBC Result | Indomethacin (Control) | Celecoxib (Control) |

| Enzymatic | COX-1 IC50 (µM) | TBD | 0.02 | 15.0 |

| COX-2 IC50 (µM) | TBD | 0.60 | 0.04 | |

| Selectivity Index (SI) | Calc | 0.03 | 375 | |

| Cellular | NO Inhibition IC50 (µM) | TBD | N/A | N/A |

| Cell Viability (% at 100µM) | Must be >80% | >90% | >90% |

References

-

Benzoxazole Anti-inflammatory Potential: Kamal, M., et al. (2020).[2][3][4][5][6][7][8] "Biological potential of benzoxazole derivatives: An updated review." Medicinal Chemistry Research.

-

COX-2 Inhibition Protocols: Ampati, S., et al. (2010).[1][6] "Synthesis and in vitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors." Journal of Chemical and Pharmaceutical Research.

-

Cellular Assay Methodology: Bai, H., et al. (2023). "Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors." Chemistry & Biodiversity.[5]

-

Structural Analogs (Indolizine Carboxylates): Alsayed, S.S., et al. (2019). "Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents." Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. nano-ntp.com [nano-ntp.com]

Application and Protocols for Utilizing Methyl 5-bromo-1,3-benzoxazole-7-carboxylate in Fragment-Based Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds in drug development.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach by screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[2][4] The rationale behind this approach is that smaller, less complex molecules can explore chemical space more effectively and are more likely to form efficient, high-quality interactions with a target's binding site.[2] These initial "hits," although typically exhibiting weak affinity (in the micromolar to millimolar range), serve as excellent starting points for medicinal chemistry efforts to evolve them into potent and selective drug candidates.[5][6]

This guide provides a detailed overview of the application and protocols for utilizing Methyl 5-bromo-1,3-benzoxazole-7-carboxylate as a potential fragment in a screening campaign. This particular fragment possesses several desirable features for FBDD:

-

A Privileged Scaffold: The benzoxazole core is a common motif in many biologically active compounds, suggesting its potential to interact with a variety of protein targets.[7][8]

-

Strategic Halogenation: The bromine atom can act as a versatile handle for medicinal chemists. It can participate in halogen bonding, a significant non-covalent interaction in protein-ligand binding, and also serves as a reactive site for synthetic elaboration during hit-to-lead optimization.

-

Defined Vectors for Growth: The methyl ester provides a clear and synthetically tractable point for chemical modification and fragment growing strategies.[9]

Physicochemical Properties of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

A thorough understanding of the fragment's properties is crucial for designing effective screening experiments and for interpreting the results.

| Property | Value | Source |

| CAS Number | 1221792-83-1 | [10] |

| Molecular Formula | C9H6BrNO3 | [11] |

| Molecular Weight | 255.05 g/mol | [11] |

| XlogP (predicted) | 2.3 | [11] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Note: The values for hydrogen bond donors/acceptors and rotatable bonds are calculated based on the chemical structure and are important for assessing "Rule of Three" compliance.

Experimental Workflow for Fragment-Based Screening

The following diagram illustrates a typical workflow for an FBDD campaign, from initial library preparation to hit validation and optimization.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for Primary Screening

Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragment hits.[5][12] It is highly recommended to use at least two orthogonal methods to confirm initial hits and eliminate false positives.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect biomolecular interactions in real-time.[13][14][15][16]

Objective: To identify fragments that bind to the immobilized protein target.

Materials:

-

SPR instrument (e.g., Biacore, Carterra)

-

Sensor chips (e.g., CM5, CAP)

-

Target protein (≥95% purity)

-

Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)

-

Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

-

Running buffer (e.g., HBS-EP+)

-

Fragment stock solution of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (e.g., 100 mM in DMSO)

-

Fragment screening library

Methodology:

-

Target Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the surface with a 1:1 mixture of EDC/NHS.

-

Inject the target protein at a suitable concentration (e.g., 10-100 µg/mL) in the appropriate immobilization buffer to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of Ethanolamine-HCl.

-

A reference flow cell should be prepared in parallel (activated and deactivated without protein immobilization) to subtract bulk refractive index changes.

-

-

Fragment Screening:

-

Prepare a dilution series of the fragment stock solution in running buffer. A typical screening concentration for fragments is between 100 µM and 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

-

Inject the fragment solutions over the target and reference flow cells.

-

Monitor the sensorgram for a binding response (increase in response units, RU).

-

Regenerate the surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the target flow cell data.

-

A fragment is considered a potential "hit" if it produces a reproducible, concentration-dependent binding response.

-

For initial screening, a simple steady-state affinity model can be used to rank the hits.

-

Protocol 2: NMR Spectroscopy Screening (WaterLOGSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak fragment binding by observing changes in the NMR signals of the ligand upon interaction with the target protein.[17][18] The Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) experiment is particularly sensitive for detecting weak interactions.[19][20][21]

Objective: To identify fragments that bind to the target protein in solution.

Materials:

-

High-field NMR spectrometer with a cryoprobe

-

Target protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.4 in 90% H2O/10% D2O)

-

Fragment stock solution of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (e.g., 100 mM in d6-DMSO)

-

NMR tubes

Methodology:

-

Sample Preparation:

-

Prepare a solution of the target protein at a low concentration (e.g., 5-20 µM).

-

Prepare a solution of the fragment at a higher concentration (e.g., 100-500 µM).

-

A reference sample containing only the fragment in the same buffer should also be prepared.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum of the reference sample.

-

Acquire a WaterLOGSY spectrum of the fragment in the presence of the target protein. This experiment selectively excites the bulk water, and magnetization is transferred to molecules in close proximity, including the bound ligand.

-

The experiment is designed so that non-binding compounds will show a positive NOE (and thus a positive signal), while binding compounds will show a negative NOE (a negative signal) due to their interaction with the large protein.

-

-

Data Analysis:

-

Compare the WaterLOGSY spectrum with the reference spectrum.

-

The appearance of negative signals corresponding to the proton resonances of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate indicates binding to the target protein.

-

Protocol 3: X-ray Crystallography Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, offering invaluable insights for structure-based drug design.[12][22][23]

Objective: To determine the three-dimensional structure of the target protein in complex with the fragment.

Materials:

-

Crystals of the target protein

-

Cryoprotectant solution

-

Fragment stock solution of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (e.g., 100 mM in a suitable solvent)

-

Crystallization plates and tools

-

Access to a synchrotron beamline or an in-house X-ray source

Methodology:

-

Crystal Soaking:

-

Grow crystals of the target protein to a suitable size.

-

Prepare a soaking solution by adding the fragment stock solution to the crystal mother liquor to a final concentration of 1-10 mM.

-

Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

-

-

Cryo-cooling and Data Collection:

-

Briefly transfer the soaked crystal to a cryoprotectant solution containing the fragment.

-

Flash-cool the crystal in liquid nitrogen.

-

Collect a complete X-ray diffraction dataset.[24]

-

-

Structure Determination and Analysis:

-

Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

-

Carefully examine the resulting electron density maps for evidence of the bound fragment. The bromine atom can be particularly helpful in identifying the fragment due to its high electron density.

-

If the fragment is present, build it into the density and refine the structure.

-

Analyze the binding mode, identifying key interactions between the fragment and the protein.

-

Hit Validation and Optimization

Once initial hits are identified, a rigorous validation process is essential.[5][25]

Caption: The process of validating and optimizing fragment hits.

Hit Validation Steps:

-

Orthogonal Confirmation: Hits from the primary screen should be tested using a different biophysical method to confirm the interaction. For example, an SPR hit can be validated using NMR.

-

Dose-Response and Affinity Measurement: A dose-response experiment should be performed to confirm that the binding is saturable and to determine the dissociation constant (KD).

-

Structure-Activity Relationship (SAR) by Catalog: Testing commercially available analogs of the hit can provide early insights into the SAR and confirm the binding mode.

Hit-to-Lead Optimization Strategies:

Once a fragment hit is validated and its binding mode is understood through structural biology, medicinal chemistry efforts can begin to improve its potency and drug-like properties.[25][26]

-

Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein. For Methyl 5-bromo-1,3-benzoxazole-7-carboxylate, the methyl ester at the 7-position is an ideal vector for growth.

-

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, more potent molecule.

-

Fragment Merging: This involves combining the structural features of two or more overlapping fragment hits into a single, more optimized molecule.

Safety and Handling

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate represents a promising starting point for fragment-based drug discovery campaigns. Its combination of a privileged benzoxazole scaffold, a strategically placed bromine atom, and a modifiable ester group provides multiple avenues for hit identification and subsequent optimization. By employing the rigorous biophysical and structural biology protocols outlined in this guide, researchers can effectively leverage this and similar fragments to discover novel and potent therapeutics.

References

-

ResearchGate. (n.d.). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem. Retrieved from [Link]

- Blundell, T. L., & Patel, S. (2010). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 8), 835–847.

- Ferguson, F. M., et al. (2013). Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. Journal of Medicinal Chemistry, 56(20), 8214–8219.

-

MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

-

ResearchGate. (n.d.). 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole. Retrieved from [Link]

- Angulo, J., & Nieto, P. M. (2011). NMR screening and hit validation in fragment based drug discovery. Current Medicinal Chemistry, 18(3), 384–405.

- Erlanson, D. A. (2020). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 63(13), 6661–6663.

- National Center for Biotechnology Information. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports, 9(1), 10001.

-

Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (C9H6BrNO3). Retrieved from [Link]

- Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 232–237.

- Dalvit, C., et al. (2002). NMR-Based Screening with Competition Water−Ligand Observed via Gradient Spectroscopy Experiments: Detection of High-Affinity Ligands. Journal of Medicinal Chemistry, 45(11), 2311–2314.

- National Center for Biotechnology Information. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal, 288(19), 5531–5551.

-

Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment‑based drug discovery. Retrieved from [Link]

-

Diva-Portal.org. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Fragment-based drug discovery: opportunities for organic synthesis.

-

PharmaFeatures. (2023). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

- National Center for Biotechnology Information. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Medicinal Chemistry, 19(29), 5036–5048.

-

White Rose Research Online. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Retrieved from [Link]

- American Chemical Society. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. Journal of Medicinal Chemistry, 57(8), 3177–3195.

-

Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

-

OSTI.gov. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

- National Center for Biotechnology Information. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 40–44.

- National Center for Biotechnology Information. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 57(8), 3177–3195.

- National Center for Biotechnology Information. (2015). 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran.

-

MDPI. (2017). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic illustration of the STD-NMR and the waterLOGSY experiments. Retrieved from [Link]

-

ResearchGate. (2011). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Retrieved from [Link]

-

YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. Retrieved from [Link]

-

crystallography.com. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

-

ResearchGate. (2021). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sartorius.com [sartorius.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 1221792-83-1 Cas No. | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | Apollo [store.apolloscientific.co.uk]

- 11. PubChemLite - Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (C9H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 15. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NMR screening and hit validation in fragment based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 19. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 24. youtube.com [youtube.com]

- 25. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Application Note: Mechanism of Action Discovery for 5-Bromo-1,3-benzoxazole-7-carboxylate Scaffolds

Executive Summary

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate is a privileged chemical scaffold rather than a terminal drug candidate. Its value in drug discovery lies in its dual-functionalization potential: the 5-bromo motif facilitates cross-coupling (e.g., Suzuki-Miyaura) to access aryl-substituted chemical space (often targeting COX-2 or kinases), while the 7-carboxylate allows for modulation of solubility and hydrogen-bonding interactions (critical for bacterial DNA gyrase binding).

This application note provides a comprehensive framework for researchers utilizing this scaffold to develop bioactive agents. It details the Mechanism of Action (MoA) studies required to validate derivatives of this core structure, focusing on its two primary therapeutic classes: Antimicrobial (DNA Gyrase Inhibition) and Anti-inflammatory (COX-2 Inhibition) .

Chemical Context & Strategic Derivatization

To study the MoA effectively, the core scaffold must first be transformed into a bioactive probe. The specific MoA depends on the substitution pattern derived from the parent molecule.

| Functional Handle | Position | Strategic Modification | Target Class Potential |

| Bromine | C-5 | Aryl coupling (Suzuki), Amination (Buchwald) | COX-2 Inhibition (Anti-inflammatory), Kinase Inhibition |

| Methyl Ester | C-7 | Hydrolysis to Acid, Amidation, Hydrazide formation | DNA Gyrase/Topo IV (Antibacterial), Solubility modulation |

| Oxazole Core | C-2 | C-H activation, Nucleophilic substitution | Amyloidogenesis Inhibition , Bioimaging probes |

Mechanism of Action: Validated Pathways

Research indicates that benzoxazole derivatives synthesized from this scaffold predominantly exhibit activity through two distinct mechanisms.

Pathway A: Bacterial DNA Gyrase B Inhibition

Derivatives featuring a free carboxylic acid or amide at C-7 (derived from the methyl ester) often mimic the phosphate backbone of DNA or interact with the ATP-binding pocket of bacterial DNA Gyrase B (GyrB) .

-

Mechanism: Competitive inhibition of ATP hydrolysis, preventing the introduction of negative supercoils into DNA, leading to bacterial replication arrest.

-

Key Residues: Interaction often involves H-bonding with Asp73 and the conserved water network in the ATPase domain.

Pathway B: Cyclooxygenase-2 (COX-2) Inhibition

Derivatives with bulky aryl groups at C-5 (replacing the bromine) occupy the hydrophobic side pocket of the COX-2 enzyme.

-

Mechanism: Selective occlusion of the COX-2 active site channel, preventing arachidonic acid entry and subsequent prostaglandin synthesis.

-

Selectivity: The benzoxazole ring provides a rigid spacer that differentiates the larger COX-2 pocket from the smaller COX-1 pocket.

Visualization: MoA Investigation Workflow

The following diagram illustrates the critical path from the raw building block to a validated mechanism of action.

Figure 1: Strategic workflow for converting the benzoxazole scaffold into validated bioactive leads.

Experimental Protocols

Protocol A: Bacterial DNA Gyrase Supercoiling Assay

Purpose: To confirm if the derivative inhibits the enzymatic activity of DNA Gyrase, a common target for benzoxazole-7-carboxylates.

Materials:

-

E. coli DNA Gyrase (recombinant).

-

Relaxed pBR322 plasmid DNA (substrate).

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol.

-